Tert-butyl 6-(trifluoromethyl)piperidine-2-carboxylate
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Overview
Description
“Tert-butyl 6-(trifluoromethyl)piperidine-2-carboxylate” likely refers to a chemical compound containing a piperidine ring, which is a common structure in many pharmaceuticals and other active compounds . The trifluoromethyl group is often used in drug design to improve properties like stability and lipophilicity .
Molecular Structure Analysis
The molecular structure would include a six-membered piperidine ring, with a trifluoromethyl group and a tert-butyl ester attached . The exact structure would depend on the positions of these groups on the ring .Chemical Reactions Analysis
As a piperidine derivative, this compound could potentially undergo a variety of chemical reactions. The trifluoromethyl group is generally quite stable but can be transformed under certain conditions . The ester could be hydrolyzed or reduced, among other reactions .Physical and Chemical Properties Analysis
The physical and chemical properties would depend on the exact structure of the compound. Generally, trifluoromethyl groups can increase the lipophilicity and metabolic stability of a compound .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl 6-(trifluoromethyl)piperidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3NO2/c1-10(2,3)17-9(16)7-5-4-6-8(15-7)11(12,13)14/h7-8,15H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFONDYYPPLTGNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCC(N1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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